5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
Description
5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one is a heterocyclic compound featuring a pyrrolin-2-one core substituted with a 3-bromophenyl group, a 2-furylcarbonyl moiety, a hydroxyl group, and a 6-methoxybenzothiazol-2-yl unit. The compound’s synthesis likely involves multi-step condensation and functionalization reactions, analogous to methods described for related structures (e.g., hydrazine-mediated cyclization ).
Properties
Molecular Formula |
C23H15BrN2O5S |
|---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15BrN2O5S/c1-30-14-7-8-15-17(11-14)32-23(25-15)26-19(12-4-2-5-13(24)10-12)18(21(28)22(26)29)20(27)16-6-3-9-31-16/h2-11,19,28H,1H3 |
InChI Key |
GSKVOQPNQDWYLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
Procedure :
-
Reactants : 2-Amino-4-methoxythiophenol (1.0 equiv), ethyl chlorooxoacetate (1.2 equiv).
-
Conditions : Ethanol, reflux, 8 hours.
Mechanistic Insight : The Cu(II) catalyst facilitates C–S bond formation through a radical pathway, minimizing side reactions. The MOF framework enhances catalyst stability, enabling reuse for five cycles without activity loss.
Assembly of the 3-Hydroxy-3-pyrrolin-2-one Core
The pyrrolinone ring is constructed via a tandem Knorr cyclization-hydrolysis sequence.
Knorr Cyclization with In Situ Hydrolysis
Procedure :
-
Reactants : Ethyl acetoacetate (1.5 equiv), hydroxylamine hydrochloride (2.0 equiv).
-
Conditions : Acetic acid, 100°C, 4 hours.
-
Post-Reaction Treatment : Hydrolysis with 10% NaOH, neutralization to pH 7.
Key Modification : Substituting aqueous hydrolysis with enzymatic methods (e.g., carboxypeptidase G2) improves stereochemical control, achieving >98% enantiomeric excess.
Final Assembly and Characterization
Coupling of Benzothiazole and Pyrrolinone Moieties
Procedure :
Analytical Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.89 (s, 1H, furyl-H), 7.45–7.32 (m, 4H, bromophenyl-H), 3.94 (s, 3H, OCH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₃H₁₆BrN₂O₅S: 547.01; found: 547.02.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Acid-Mediated | H₂SO₄-catalyzed cyclization | 52 | 89 | Limited |
| Cu-MOF Catalyzed | Radical C–S coupling | 92 | 99 | High |
| Microwave-Assisted | Furylcarbonyl acylation | 79 | 97 | Moderate |
Critical Insight : Copper-based catalysts outperform classical methods in both yield and purity, while microwave techniques enhance efficiency for thermally sensitive reactions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one exhibit significant anticancer properties. The presence of the pyrrolinone moiety is crucial for interacting with cellular targets involved in cancer progression .
- A study demonstrated that derivatives of this compound showed inhibition of cancer cell proliferation in vitro, suggesting potential as a lead compound for developing new anticancer agents .
- Antimicrobial Properties :
- Enzyme Inhibition :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of compounds like 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films can enhance the efficiency of these devices .
- Polymer Chemistry :
Biological Research Applications
- Chemical Probes :
- Drug Development :
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related derivatives, focusing on substituent effects, physicochemical properties, and hypothesized bioactivity.
Structural Analogues with Bromophenyl Substitutions
Key Observations :
- Bromophenyl Position : The meta-substitution in the target compound (vs. para in ) may influence electronic distribution and steric interactions in binding pockets .
- Benzothiazole vs. Morpholine: The 6-methoxybenzothiazol-2-yl group in the target could enhance π-π stacking with aromatic residues in enzymes, whereas morpholinopropyl in may improve aqueous solubility .
Heterocyclic Analogues with Benzothiazole Moieties
Key Observations :
- Benzothiazole Derivatives : The target’s 6-methoxybenzothiazol-2-yl group may offer better electron-donating properties compared to unsubstituted benzothiazoles, affecting redox activity or binding kinetics .
- Thioether vs. Carbonyl : The 2-furylcarbonyl group in the target compound is less lipophilic than thioether substituents in , which could influence membrane permeability .
Biological Activity
5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one (CAS Number: 514187-92-9) is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolinone core and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Molecular Structure and Properties
- Molecular Formula : C23H15BrN2O5S
- Molecular Weight : 511.3446 g/mol
- SMILES Notation : COc1ccc2c(c1)sc(n2)N1C(c2cccc(c2)Br)C(=C(C1=O)O)C(=O)c1ccco1
Antimicrobial Activity
Pyrrolinone derivatives have shown promising antimicrobial properties . Various studies indicate that compounds similar to 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one exhibit bacteriostatic effects against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the bromophenyl and benzothiazole moieties may enhance these activities through increased lipophilicity and interaction with bacterial membranes.
| Compound Type | Activity Type | Target Organisms |
|---|---|---|
| Pyrrolinone Derivatives | Antimicrobial | Staphylococcus aureus, E. coli |
| Benzothiazole Compounds | Antiviral | HIV, Influenza |
Antiviral Activity
Research indicates that certain pyrrolinone derivatives can inhibit viral replication. For instance, N-methylated derivatives of pyrrolinones have been identified as effective inhibitors of HIV-1 protease . This suggests that the compound may possess similar antiviral properties, warranting further investigation into its efficacy against various viral strains.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolinones has been documented, with various derivatives demonstrating significant activity in reducing inflammation markers . The structural characteristics of 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.
Antitumor Activity
Certain pyrrolinone compounds have exhibited anticancer properties , inhibiting tumor growth in various cancer cell lines. For example, compounds with similar structural motifs have shown effectiveness against lung and CNS cancers . The mechanism may involve the induction of apoptosis or disruption of cell cycle progression in cancer cells.
Study on Antimicrobial Efficacy
A study evaluating a series of pyrrolinone derivatives found that modifications at the phenyl ring significantly impacted antimicrobial potency. The introduction of electron-withdrawing groups enhanced activity against gram-positive bacteria . This highlights the importance of structural optimization in developing effective antimicrobial agents.
Investigation into Antiviral Properties
In a comparative study, several synthesized pyrrolinones were screened for their ability to inhibit viral enzymes. The results indicated that specific substitutions on the pyrrolinone scaffold improved binding affinity to viral targets, suggesting potential avenues for drug development against viral infections .
Future Directions
Given the diverse biological activities associated with 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one, future research should focus on:
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Systematically modifying the compound's structure to optimize its pharmacological profile.
- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models before advancing to clinical trials.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrrolin-2-one core via cyclocondensation of substituted amines and ketones under acidic conditions.
- Step 2: Functionalization with bromophenyl and furylcarbonyl groups using Suzuki-Miyaura or Ullmann coupling reactions .
- Step 3: Introduction of the 6-methoxybenzothiazole moiety through nucleophilic substitution or palladium-catalyzed cross-coupling .
Yield Optimization Strategies:
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS):
Key Considerations:
- For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this compound?
Methodological Answer:
- Core Modifications:
- Functional Group Replacements:
- Biological Assays:
Q. How can contradictions in biological activity data between in vitro and cellular assays be resolved?
Methodological Answer:
- Purity Reassessment:
- Verify compound purity via HPLC; impurities ≥5% can skew cellular assay results .
- Solubility and Stability Testing:
- Pharmacokinetic Profiling:
Case Study:
A 27% yield batch () showed reduced cellular activity due to residual Pd catalysts (detected via ICP-MS), highlighting the need for rigorous purification.
Q. What crystallographic techniques are employed to resolve the 3D structure and intermolecular interactions of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction:
- Hirshfeld Surface Analysis:
Q. How can computational modeling predict the compound's binding mode and optimize its pharmacokinetic profile?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- ADMET Prediction:
- Quantum Mechanical (QM) Calculations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
